Cas no 921165-81-3 (N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide)

N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide
- N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-nitrobenzamide
- N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide
- 3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- AKOS024625441
- F2070-0548
- 921165-81-3
-
- インチ: 1S/C16H14N6O3/c1-11-5-7-13(8-6-11)21-15(18-19-20-21)10-17-16(23)12-3-2-4-14(9-12)22(24)25/h2-9H,10H2,1H3,(H,17,23)
- InChIKey: DLAYWDHAGUDRBM-UHFFFAOYSA-N
- ほほえんだ: C(NCC1N(C2=CC=C(C)C=C2)N=NN=1)(=O)C1=CC=CC([N+]([O-])=O)=C1
計算された属性
- せいみつぶんしりょう: 338.11273833g/mol
- どういたいしつりょう: 338.11273833g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 477
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 119Ų
N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2070-0548-15mg |
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |
921165-81-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2070-0548-20μmol |
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |
921165-81-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2070-0548-1mg |
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |
921165-81-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2070-0548-5mg |
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |
921165-81-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2070-0548-5μmol |
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |
921165-81-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-0548-10mg |
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |
921165-81-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2070-0548-4mg |
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |
921165-81-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2070-0548-10μmol |
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |
921165-81-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2070-0548-40mg |
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |
921165-81-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2070-0548-2mg |
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-nitrobenzamide |
921165-81-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamide 関連文献
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-3-nitrobenzamideに関する追加情報
Professional Introduction to N-{1-(4-methylphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)-3-nitrobenzamide and CAS No. 921165-81-3
N-{1-(4-methylphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)-3-nitrobenzamide, identified by the CAS number 921165-81-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a benzamide moiety linked to a tetrazole ring, which is further substituted with a 4-methylphenyl group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The benzamide functional group is well-known for its role in various bioactive molecules, often contributing to the pharmacological properties of drugs through hydrogen bonding interactions with biological targets. In particular, the nitro group attached to the benzene ring in this compound can influence its electronic properties and reactivity, making it a versatile scaffold for chemical modifications. The tetrazole ring, on the other hand, is a heterocyclic structure that has been increasingly studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The synthesis of N-{1-(4-methylphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)-3-nitrobenzamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the tetrazole derivative from a suitable precursor, followed by its coupling with 4-methylbenzoic acid or its derivatives. The introduction of the nitro group can be achieved through nitration reactions under controlled conditions to avoid unwanted side products.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules containing both benzamide and tetrazole moieties. These compounds have shown promise in various preclinical studies due to their ability to interact with multiple biological targets. For instance, studies have indicated that certain benzamide-tetrazole hybrids exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, some derivatives have demonstrated antitumor properties by inhibiting key signaling pathways associated with cancer cell proliferation and survival.
The 4-methylphenyl group in N-{1-(4-methylphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)-3-nitrobenzamide adds another layer of complexity to its pharmacological profile. This substituent can influence the compound's solubility, bioavailability, and interaction with biological targets. Computational studies have been instrumental in understanding how the 4-methylphenyl group affects the molecule's binding affinity and selectivity. These studies often employ molecular docking techniques to predict how N-{1-(4-methylphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)-3-nitrobenzamide might interact with proteins such as kinases or transcription factors.
The nitro group present in this compound also plays a crucial role in its reactivity and potential therapeutic applications. Nitroaromatic compounds have been extensively studied for their antimicrobial and anti-inflammatory properties. The nitro group can be reduced to an amine under specific conditions, which can alter the pharmacological profile of the molecule. This redox chemistry has been exploited in drug development to create prodrugs that release active species in vivo.
In conclusion, N-{1-(4-methylphenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)-3-nitrobenzamide strong>, CAS no. < strong >921165-81-3 strong>, represents an intriguing compound with potential applications in pharmaceutical research. Its unique structural features combining a benzamide moiety with a tetrazole ring and a 4-methylphenyl substituent make it a valuable scaffold for further chemical modifications and biological evaluations. Ongoing research aims to elucidate its mechanisms of action and explore its therapeutic potential in various disease models.
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